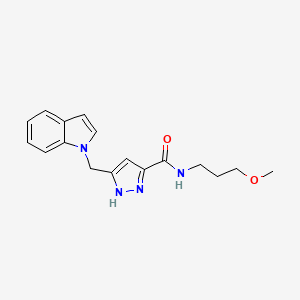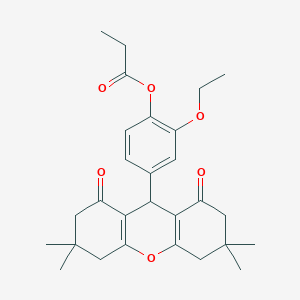
5-(1H-indol-1-ylmethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1H-indol-1-ylmethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide, also known as IMP-1, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound was first synthesized by a team of researchers from the University of Bristol and has been studied extensively for its potential use in treating a variety of diseases, including cancer and inflammation. In
Mecanismo De Acción
The mechanism of action of 5-(1H-indol-1-ylmethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide involves the inhibition of LIM kinase activity. LIM kinase is a key regulator of actin dynamics, which is essential for cell migration and invasion. By inhibiting LIM kinase activity, this compound disrupts the actin cytoskeleton, which in turn inhibits cell migration and invasion. This mechanism of action has been shown to have potential therapeutic applications in cancer and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the activity of LIM kinase and disrupts the actin cytoskeleton, which in turn inhibits cell migration and invasion. In vivo studies have shown that this compound has potential therapeutic applications in cancer and inflammation. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(1H-indol-1-ylmethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide is its potential therapeutic applications in cancer and inflammation. However, there are also several limitations to using this compound in lab experiments. One limitation is the complex synthesis method, which requires specialized knowledge and equipment. Another limitation is the lack of understanding of the full biochemical and physiological effects of this compound. Further studies are needed to fully understand the advantages and limitations of using this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on 5-(1H-indol-1-ylmethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the exploration of the potential therapeutic applications of this compound in other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential side effects. Overall, there is significant potential for this compound to be used as a therapeutic agent in a variety of diseases, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis method for 5-(1H-indol-1-ylmethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide involves a series of chemical reactions that result in the formation of the final compound. The initial step involves the reaction of 1H-indole with 3-methoxypropylamine to form an intermediate compound. This intermediate is then reacted with pyrazole-3-carboxylic acid to form the final product, this compound. The synthesis of this compound is a complex process that requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
5-(1H-indol-1-ylmethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications. The compound has been shown to inhibit the activity of a specific enzyme known as LIM kinase, which is involved in a variety of cellular processes, including cell migration and invasion. Inhibition of LIM kinase activity has been shown to have potential therapeutic applications in a variety of diseases, including cancer and inflammation.
Propiedades
IUPAC Name |
5-(indol-1-ylmethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-23-10-4-8-18-17(22)15-11-14(19-20-15)12-21-9-7-13-5-2-3-6-16(13)21/h2-3,5-7,9,11H,4,8,10,12H2,1H3,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQWOERPCIPMFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=NNC(=C1)CN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}(phenyl)methanol](/img/structure/B5978082.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5978104.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)benzamide](/img/structure/B5978112.png)
![5-{[3-(2,4-dichlorophenyl)-2-propen-1-ylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B5978119.png)


![N'-(3-bromo-2-hydroxy-5-nitrobenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5978163.png)
![N-[2-(1-benzyl-4-piperidinyl)ethyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B5978174.png)
![(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B5978180.png)
![4-[(4-{2-[(3-methoxy-1-piperidinyl)carbonyl]-4-methylphenoxy}-1-piperidinyl)methyl]pyridine](/img/structure/B5978183.png)
![3-(diphenylmethyl)-5-(1H-pyrazol-4-ylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5978191.png)
![2-[(3-fluorophenoxy)methyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5978197.png)
![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B5978199.png)